molecular formula C7H8ClNO3S B1427681 (5-Chloropyridin-2-yl)methyl methanesulfonate CAS No. 864758-02-1

(5-Chloropyridin-2-yl)methyl methanesulfonate

Cat. No.: B1427681
CAS No.: 864758-02-1
M. Wt: 221.66 g/mol
InChI Key: WTCGXRIUCCNDOL-UHFFFAOYSA-N
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Description

(5-Chloropyridin-2-yl)methyl methanesulfonate is an organosulfur compound with the molecular formula C₇H₈ClNO₃S and a molecular weight of 221.66 g/mol . Its CAS registry number is 864758-02-1, and it is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a methanesulfonate ester group at the 2-methyl position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its reactivity is influenced by the electron-withdrawing chlorine substituent and the sulfonate group, which enhance its suitability for nucleophilic substitution reactions.

Properties

IUPAC Name

(5-chloropyridin-2-yl)methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c1-13(10,11)12-5-7-3-2-6(8)4-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCGXRIUCCNDOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743299
Record name (5-Chloropyridin-2-yl)methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864758-02-1
Record name (5-Chloropyridin-2-yl)methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(5-Chloropyridin-2-yl)methyl methanesulfonate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom at the 5-position and a methanesulfonate group. This structure is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes, particularly protein tyrosine phosphatases (PTPs). PTPs are critical in regulating various cellular processes including proliferation, differentiation, and survival. Inhibition of these enzymes can lead to altered signaling pathways associated with cancer and other diseases.

Biological Activities

  • Inhibition of Protein Tyrosine Phosphatases :
    • The compound has been shown to inhibit SHP2, a PTP implicated in several cancers. SHP2 promotes pathways that are essential for tumor growth and survival, making it a target for anticancer therapies .
  • Anticancer Properties :
    • Research indicates that this compound can suppress tumor growth in various cancer models by modulating the Ras/ERK signaling pathway .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may also exhibit neuroprotective properties, potentially through its action on sigma receptors .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceActivityFindings
SHP2 InhibitionSignificant reduction in cell proliferation in cancer cell lines.
Sigma Receptor InteractionNeuroprotective effects observed in animal models.
Antimicrobial ActivityExhibited moderate antimicrobial properties against specific bacterial strains.

Detailed Findings

  • SHP2 Inhibition Study :
    • A study demonstrated that the compound effectively inhibited SHP2 activity, leading to reduced phosphorylation of downstream targets involved in cell survival pathways. This inhibition resulted in decreased viability of cancer cells, indicating potential therapeutic applications in oncology .
  • Neuroprotection :
    • Another investigation highlighted the neuroprotective effects of the compound in models of neurodegeneration, suggesting that it may help mitigate damage caused by oxidative stress .
  • Antimicrobial Activity :
    • The compound was also tested for antimicrobial properties, showing effectiveness against certain bacterial strains, which could point to potential applications in treating infections .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticoagulant Properties

One of the most significant applications of (5-Chloropyridin-2-yl)methyl methanesulfonate is its use as a pharmaceutical agent, particularly as an anticoagulant. Research indicates that this compound serves as an inhibitor of activated blood coagulation factor X, which is crucial in the coagulation cascade. This property makes it valuable in preventing and treating thrombotic conditions such as:

  • Cerebral embolism
  • Deep vein thrombosis
  • Pulmonary embolism
  • Heart infarction

A patent describes a pharmaceutical composition comprising this compound that exhibits improved dissolution properties across a wide pH range, enhancing its bioavailability and therapeutic efficacy .

1.2 Other Therapeutic Uses

Beyond anticoagulation, this compound has been explored for its potential in treating various conditions related to thrombosis and other vascular diseases. Its application includes:

  • Thrombus formation prevention during surgical procedures
  • Management of multiple organ dysfunction syndrome (MODS)

These therapeutic roles are supported by studies demonstrating the compound's effectiveness in inhibiting thrombus formation and promoting vascular health .

Biological Research Applications

2.1 Kynurenine 3-Monooxygenase Inhibition

Recent studies have identified this compound as a promising lead compound for developing inhibitors of kynurenine 3-monooxygenase (KMO), an enzyme involved in the kynurenine pathway linked to various neurological disorders. In vitro assays have shown that modifications at the 5-position of the pyridine ring enhance the potency of these inhibitors, making them suitable candidates for further development .

2.2 Antimicrobial Activity

Research has also explored the antimicrobial properties of compounds related to this compound. Studies indicate that derivatives exhibit significant activity against a range of bacterial strains, including antibiotic-resistant pathogens. The mechanism often involves inhibition of bacterial folate synthesis pathways, which is critical for bacterial growth .

Data Summary Table

Application TypeCompound/ActivityObservations/Findings
AnticoagulantThis compoundEffective in inhibiting activated factor X; prevents thrombus formation
Kynurenine 3-Monooxygenase InhibitorVariants of (5-Chloropyridin-2-yl) derivativesEnhanced potency with specific substitutions at the 5-position
AntimicrobialRelated sulfonamide derivativesSignificant activity against MRSA; mechanism involves folate synthesis inhibition

Case Studies

4.1 Clinical Trials on Anticoagulants

Clinical trials investigating the efficacy of anticoagulants derived from this compound have shown promising results, particularly in patients with high thrombotic risk factors. These studies highlight the compound's potential to improve patient outcomes by reducing thromboembolic events.

4.2 Research on KMO Inhibitors

A series of studies focused on KMO inhibitors have demonstrated that modifications to the pyridine structure can significantly enhance binding affinity and selectivity against KMO, suggesting a viable pathway for developing new treatments for neurodegenerative diseases associated with altered kynurenine metabolism .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Synthetic Flexibility : The methanesulfonate group in this compound allows for facile displacement by nucleophiles, enabling diverse derivatization pathways .
  • Toxicological Profile: While MMS is a known mutagen, the chloropyridine derivative’s toxicity profile remains understudied. Preliminary data suggest its lower volatility may reduce inhalation risks compared to MMS .

Q & A

Q. What validated analytical methods are recommended for detecting trace levels of (5-Chloropyridin-2-yl)methyl methanesulfonate in active pharmaceutical ingredients (APIs)?

A robust LC-MS/MS method is widely used for trace analysis. Key parameters include:

  • Chromatography : Zorbax SB C18 column (150 × 4.6 mm, 3.5 µm) with a mobile phase of acetonitrile and water (70:30 v/v).
  • Detection : Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM).
  • Sensitivity : LOD = 0.3 µg/g and LOQ = 0.4 µg/g, validated for linearity (R² = 0.999) and accuracy (80–120%) .
  • Sample Prep : Dissolve API in acetonitrile, filter (0.45 µm PTFE), and dilute in mobile phase to minimize matrix interference .

Q. What regulatory thresholds apply to genotoxic impurities like this compound in APIs?

The European Medicines Agency (EMA) and FDA mandate a maximum daily intake of 7.5 µg/g for alkyl sulfonate impurities, based on the Threshold of Toxicological Concern (TTC) for genotoxic compounds. This limit assumes a maximum daily API dose of 10 g .

Q. How should samples be prepared to isolate this compound from complex matrices?

  • Extraction : Use acetonitrile for dissolution and sonication (5 min) to ensure complete analyte release from the API matrix.
  • Filtration : Remove particulates with PTFE filters to prevent column clogging.
  • Dilution : Adjust the final concentration in mobile phase to align with the calibration range (0.0025–0.3 µg/mL) .

Advanced Research Questions

Q. How can LC-MS/MS parameters be optimized to resolve co-eluting impurities in APIs containing this compound?

  • Column Selection : Test alternative columns (e.g., HILIC or phenyl-hexyl) to improve retention and selectivity for polar sulfonates.
  • Ion Source Settings : Adjust ESI voltage (3.5–4.5 kV) and desolvation temperature (300–400°C) to enhance ionization efficiency.
  • MRM Transitions : Use precursor-to-product ion transitions (e.g., m/z 141 → 95 for MMS analogs) to reduce background noise .

Q. What validation criteria are critical for ensuring method reliability in quantifying this compound?

Follow ICH Q2(R1) guidelines:

  • Precision : System precision ≤5% RSD (e.g., 3.82% for MMS analogs).
  • Accuracy : Spike recovery studies (82–97% for EMS analogs) to confirm minimal matrix bias.
  • Ruggedness : Inter-laboratory reproducibility (e.g., %RSD <5% across columns and analysts) .

Q. How can matrix interference from APIs be mitigated during trace analysis of this compound?

  • Dilution Strategy : Increase sample dilution to reduce API concentration while maintaining analyte detectability.
  • Selective Extraction : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate sulfonates from hydrophobic API components.
  • Derivatization Avoidance : Direct LC-MS/MS analysis is preferred over derivatization (e.g., with thiosulfate), which introduces complexity and variability .

Methodological Considerations

  • Stability Testing : Analytical solutions remain stable for 5 hours at 10°C, but long-term storage requires −20°C conditions .
  • Cross-Validation : Compare LC-MS/MS results with GC-MS/MS data (e.g., LOD = 0.1–0.4 ppm) to confirm method robustness .
  • Regulatory Compliance : Document method parameters (e.g., column lot, injection volume) to ensure alignment with EMA/FDA audit requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.